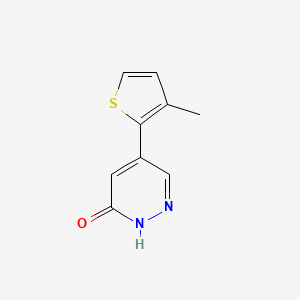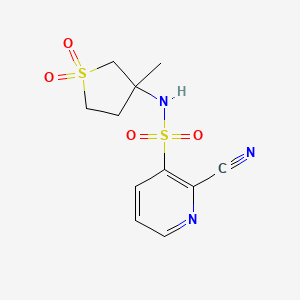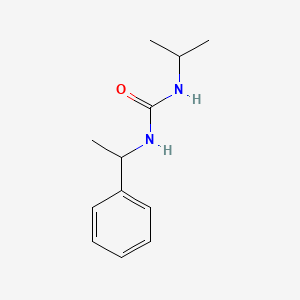
1-Morpholino-2-(2-chlorophenylthio)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholino-2-(2-chlorophenylthio)-1-propanone, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Morpholino-2-(2-chlorophenylthio)-1-propanone involves its ability to inhibit the activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. 1-Morpholino-2-(2-chlorophenylthio)-1-propanone inhibits the activity of PTPs by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from tyrosine residues.
Biochemical and Physiological Effects
1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to have both biochemical and physiological effects. Biochemically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to induce oxidative stress in cells, which can lead to cellular damage and dysfunction. Physiologically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to affect cellular signaling pathways, which can lead to changes in cell behavior and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in lab experiments is its ability to induce oxidative stress in cells, which can be useful for studying the effects of oxidative stress on cellular function. However, one limitation of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Morpholino-2-(2-chlorophenylthio)-1-propanone. One direction is to further investigate its potential applications in pharmacology, particularly in the development of drugs that target PTPs. Another direction is to study its effects on other cellular signaling pathways, as well as its potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects, as well as its potential toxicity.
Méthodes De Synthèse
1-Morpholino-2-(2-chlorophenylthio)-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenethiol with 1-morpholino-2-propanone in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in its pure form.
Applications De Recherche Scientifique
1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. In biochemistry, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used as a tool to study the effects of reactive oxygen species (ROS) on protein tyrosine phosphatases (PTPs). In pharmacology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to inhibit the activity of PTPs, which are involved in regulating cellular signaling pathways. In toxicology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used to induce oxidative stress in cells and to study the effects of oxidative stress on cellular function.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-10(13(16)15-6-8-17-9-7-15)18-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITYCUFUARFFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)



![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)



